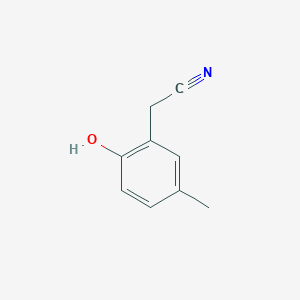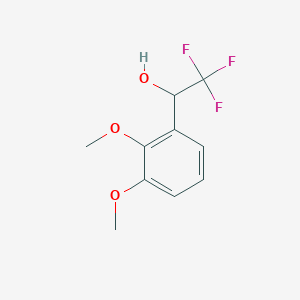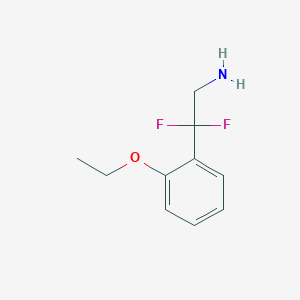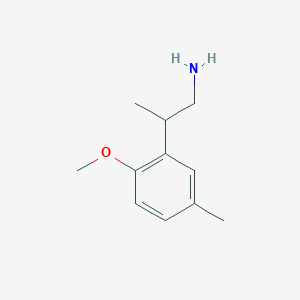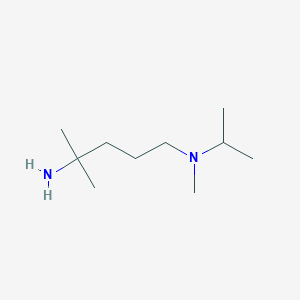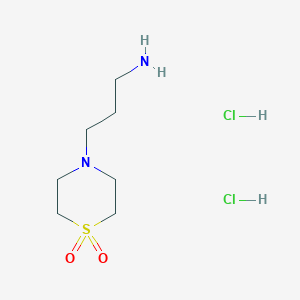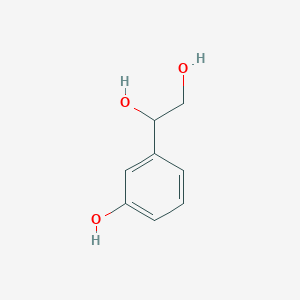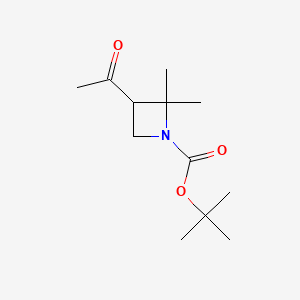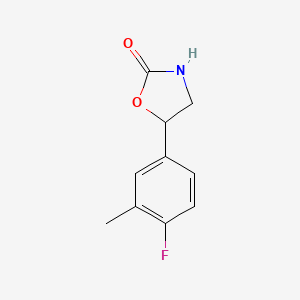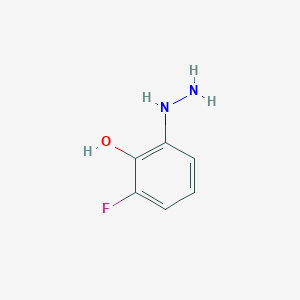![molecular formula C10H10BrNS B13602136 2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
2-(2-Bromopropyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromopropyl)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a bromopropyl group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with 2-bromopropane under specific conditions. One common method includes:
Electrophilic Substitution: The reaction starts with the electrophilic substitution of benzo[d]thiazole with 2-bromopropane in the presence of a suitable catalyst, such as aluminum chloride or iron(III) chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of benzo[d]thiazole and 2-bromopropane to remove impurities.
Reaction Setup: Using industrial reactors with precise temperature and pressure control to optimize yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-(2-Bromopropyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzo[d]thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-propylbenzo[d]thiazole.
科学的研究の応用
2-(2-Bromopropyl)benzo[d]thiazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Bromopropyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
2-(2-Bromopropyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(2-Chloropropyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Iodopropyl)benzo[d]thiazole:
2-(2-Methylpropyl)benzo[d]thiazole: Lacks a halogen atom, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical and biological applications.
特性
分子式 |
C10H10BrNS |
|---|---|
分子量 |
256.16 g/mol |
IUPAC名 |
2-(2-bromopropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3 |
InChIキー |
HSWCBKVNKVVMIT-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NC2=CC=CC=C2S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


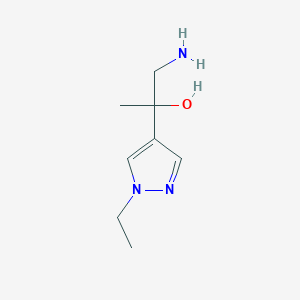
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)
